![molecular formula C10H10N4O2S B8535358 2-[2-methylsulfanyl-4-(tetrazol-1-yl)phenyl]acetic acid](/img/structure/B8535358.png)
2-[2-methylsulfanyl-4-(tetrazol-1-yl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Methylsulfanyl)-4-(1H-tetrazol-1-yl)phenyl]acetic acid: is an organic compound that features a tetrazole ring and a methylsulfanyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-methylsulfanyl-4-(tetrazol-1-yl)phenyl]acetic acid typically involves the formation of the tetrazole ring, which can be achieved through several methods. One common approach is the reaction of aromatic nitriles with sodium azide in the presence of a catalyst such as zinc salts . This reaction proceeds readily in water and can be catalyzed by various agents, including iodine or silica-supported sodium hydrogen sulfate .
Industrial Production Methods: Industrial production of tetrazole derivatives often employs high-yielding and cost-effective methods. For example, the use of microwave-accelerated reactions in solvents like DMF (dimethylformamide) can significantly reduce reaction times and improve yields . Additionally, environmentally benign catalysts such as L-proline have been used to synthesize tetrazole derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions: [2-(Methylsulfanyl)-4-(1H-tetrazol-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The tetrazole ring can be reduced under specific conditions, although this is less common.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation: Sulfoxides, sulfones.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-[2-methylsulfanyl-4-(tetrazol-1-yl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its tetrazole ring is a versatile moiety that can participate in various chemical transformations .
Biology and Medicine: Tetrazole derivatives, including this compound, have shown potential in medicinal chemistry due to their bioisosteric properties. They can mimic carboxylic acids and are used in the design of drugs with improved pharmacokinetic properties .
Industry: In the industrial sector, tetrazole derivatives are used in the development of materials with specific properties, such as corrosion inhibitors and energetic materials .
Mechanism of Action
The mechanism of action of 2-[2-methylsulfanyl-4-(tetrazol-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: This compound features a triazole ring instead of a tetrazole ring and has been studied for its anticancer properties.
2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid: This compound has a triazole ring and is synthesized using metal-free processes.
Uniqueness: [2-(Methylsulfanyl)-4-(1H-tetrazol-1-yl)phenyl]acetic acid is unique due to the presence of both a tetrazole ring and a methylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10N4O2S |
|---|---|
Molecular Weight |
250.28 g/mol |
IUPAC Name |
2-[2-methylsulfanyl-4-(tetrazol-1-yl)phenyl]acetic acid |
InChI |
InChI=1S/C10H10N4O2S/c1-17-9-5-8(14-6-11-12-13-14)3-2-7(9)4-10(15)16/h2-3,5-6H,4H2,1H3,(H,15,16) |
InChI Key |
DSRQRHJUUXSKFZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)N2C=NN=N2)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
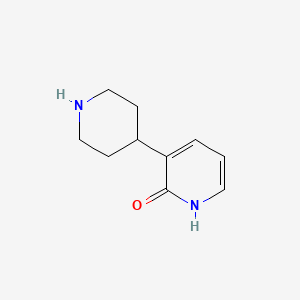
![2-[Ethyl(octyl)amino]ethanol](/img/structure/B8535288.png)
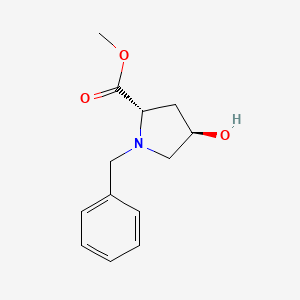
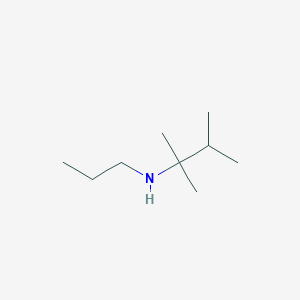
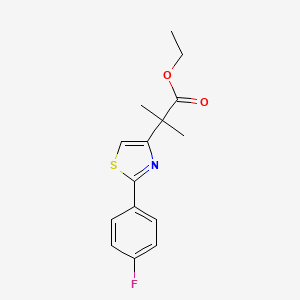
![3-Ethyl-1-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B8535318.png)
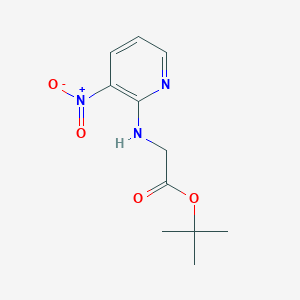
![4-oxo-N-propan-2-yl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B8535325.png)
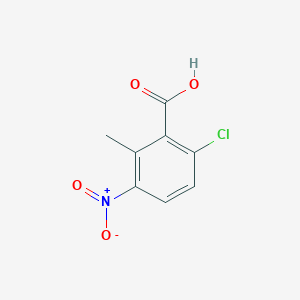
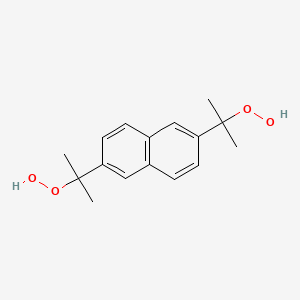
![4-[4-(Pyridin-2-yl)but-3-yn-1-yl]benzonitrile](/img/structure/B8535337.png)
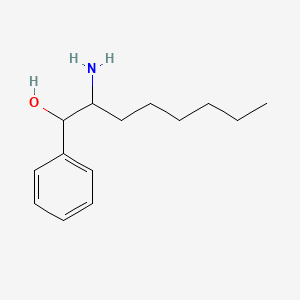
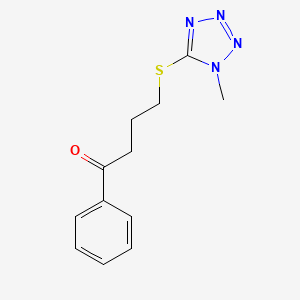
![6-Chlorothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B8535378.png)
